- Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer, World Intellectual Property Organization, , ,

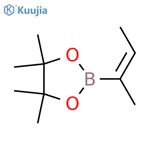

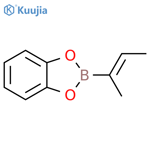

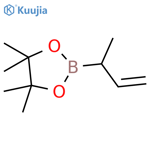

Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure](https://ja.kuujia.com/scimg/cas/91890-00-5x500.png)

91890-00-5 structure

商品名:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

CAS番号:91890-00-5

MF:C10H19BO2

メガワット:182.067663431168

MDL:MFCD23381515

CID:1971235

PubChem ID:13267416

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

- (Z)-2-Buten-2-ylboronic acid pinacol ester

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)

- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)

- 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane

- MFCD23381515

- EN300-7473222

- SCHEMBL8755352

- EN300-380996

- 91890-00-5

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-

- 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 91890-02-7

- 2-Buten-2-ylboronicacidpinacolester

- CS-0129371

- (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- DB-160948

- Z3245419224

-

- MDL: MFCD23381515

- インチ: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+

- InChIKey: HEZPWTQUZJEVQF-BQYQJAHWSA-N

- ほほえんだ: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

計算された属性

- せいみつぶんしりょう: 182.1478100g/mol

- どういたいしつりょう: 182.1478100g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM328703-1g |

2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95%+ | 1g |

$1850 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1009466-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 100mg |

$255 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-1g |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 1g |

¥8726.45 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200011-100mg |

(Z)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 97% | 100mg |

¥2211.00 | 2024-04-25 | |

| abcr | AB536749-1 g |

(Z)-2-Buten-2-ylboronic acid pinacol ester; . |

91890-00-5 | 1g |

€1,002.80 | 2022-06-09 | ||

| eNovation Chemicals LLC | Y1009466-250mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 95% | 250mg |

$370 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0217P-100mg |

(Z)-2-Buten-2-ylboronic acid pinacol ester |

91890-00-5 | 97% | 100mg |

1382.31CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D589007-5g |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]- |

91890-00-5 | 95% | 5g |

$1785 | 2024-08-03 | |

| Enamine | EN300-380996-0.5g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 0.5g |

$927.0 | 2025-03-16 | |

| Enamine | EN300-380996-1.0g |

2-[(2Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

91890-00-5 | 95.0% | 1.0g |

$966.0 | 2025-03-16 |

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ; 2 min, rt; 48 h, 50 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

リファレンス

- Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

合成方法 3

はんのうじょうけん

リファレンス

- Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

合成方法 4

はんのうじょうけん

1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt

リファレンス

- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates, ACS Catalysis, 2021, 11(16), 10138-10147

合成方法 5

はんのうじょうけん

リファレンス

- Product subclass 10: vinyloxyboranes, Science of Synthesis, 2004, 6, 337-401

合成方法 6

はんのうじょうけん

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; 0 °C; 48 h, 45 °C

リファレンス

- Radical-polar crossover reactions of vinylboron ate complexes, Science (Washington, 2017, 355(6328), 936-938

合成方法 7

はんのうじょうけん

1.1 Reagents: Water

リファレンス

- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes, Liebigs Annalen der Chemie, 1987, (11), 977-85

合成方法 8

はんのうじょうけん

1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C

リファレンス

- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization, Chemical Science, 2020, 11(23), 5944-5949

合成方法 9

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water

リファレンス

- Preparation of heterocyclic compounds as TEAD degraders and uses thereof, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ; < 60 min, 68 °C

リファレンス

- Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity, Inorganic Chemistry, 2022, 61(27), 10477-10485

合成方法 11

はんのうじょうけん

1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ; 6 h, 60 °C

リファレンス

- Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst, Chemistry - A European Journal, 2017, 23(46), 10997-11000

合成方法 12

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C

1.3 Reagents: Water ; rt

リファレンス

- Preparation of heterocycles as TEAD inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ; rt → 45 °C; 48 h, 45 °C

リファレンス

- Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters, Journal of the American Chemical Society, 2013, 135(14), 5316-5319

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2,3-Dimethylbutane-2,3-diol

- 2-Butene, 2-bromo-,(2E)- (9CI)

- Pinacolborane

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1,3,2-Benzodioxaborole, 2-[(1Z)-1-methyl-1-propenyl]-

- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-) 関連製品

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91890-00-5)1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-

清らかである:99%

はかる:1g

価格 ($):1082.0